molecular formula C7H3BrLiN3O2 B2545820 Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2228694-65-1

Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No. B2545820
CAS RN: 2228694-65-1
M. Wt: 247.96
InChI Key: HXRGHGNGVYXDGQ-UHFFFAOYSA-M
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Description

“Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazolopyridines is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . The specific molecular structure of “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is not detailed in the retrieved sources.


Chemical Reactions Analysis

The chemical reactions involving triazolopyridines are diverse, depending on the specific compound and reaction conditions . Specific chemical reactions involving “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” are not detailed in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridines can vary depending on the specific compound . Specific physical and chemical properties of “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” are not detailed in the retrieved sources.

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Anticancer Properties: Researchers have investigated the compound’s potential as an anticancer agent. Its unique structure may interact with cellular pathways involved in tumor growth and metastasis.
    • Kinase Inhibitors : The triazolopyridine scaffold has been explored for designing kinase inhibitors. These molecules play a crucial role in regulating cell signaling and are relevant targets for drug development .
  • Materials Science and Organic Electronics Organic Semiconductors: The π-conjugated system in the compound makes it suitable for organic electronic devices. Researchers have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
  • Catalysis and Synthetic Chemistry

    • Cross-Coupling Reactions: The bromo-triazolopyridine motif can serve as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions are essential for creating complex organic molecules.
    • Microwave-Mediated Synthesis : Researchers have developed a catalyst-free method for synthesizing triazolopyridines using microwave irradiation. This approach offers rapid and efficient access to the compound .

    Biological Evaluation and Pharmacology

    • Antibacterial Activity : Investigations have explored the compound’s antibacterial properties against various pathogens. Understanding its mechanism of action could lead to novel antibiotics .
    • Neuroprotective Effects: Some studies suggest that triazolopyridines may have neuroprotective effects, making them relevant for neurodegenerative disease research.
  • Agrochemicals and Crop Protection Herbicides and Fungicides: Researchers have explored the compound’s potential as a herbicide or fungicide. Its unique structure may interfere with specific plant or fungal enzymes.
  • Coordination Chemistry and Supramolecular Assemblies

    • Metal Complexes : The triazolopyridine ligand can coordinate with transition metals, forming interesting metal complexes. These complexes may exhibit unique properties and catalytic behavior .
    • Host-Guest Interactions: The compound’s aromatic system can participate in supramolecular assemblies, making it relevant for host-guest chemistry studies.

Mechanism of Action

Triazolopyridines are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The specific mechanism of action of “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is not detailed in the retrieved sources.

Safety and Hazards

Safety and hazards associated with triazolopyridines can vary depending on the specific compound . Specific safety and hazard information for “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is not detailed in the retrieved sources.

Future Directions

Triazolopyridines have been recognized for their wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented triazolopyridine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.Li/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGHGNGVYXDGQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NN=C(N2C=C1Br)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrLiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 6-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

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